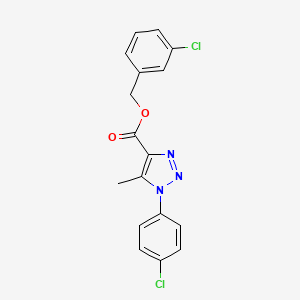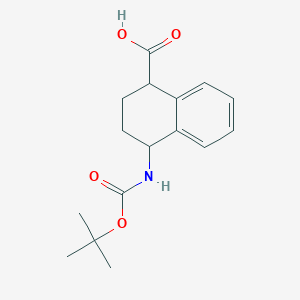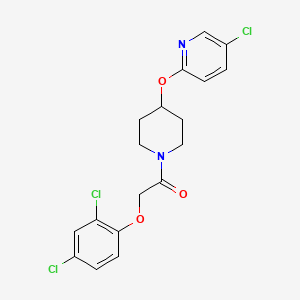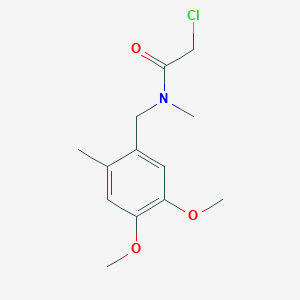![molecular formula C13H17NO2S B2794254 1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(tetrahydrofuran-2-yl)ethan-1-one CAS No. 2320227-03-8](/img/structure/B2794254.png)
1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(tetrahydrofuran-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(tetrahydrofuran-2-yl)ethan-1-one, also known as DTP-PE, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit various biochemical and physiological effects that make it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(tetrahydrofuran-2-yl)ethan-1-one is not fully understood. However, it is believed to act by modulating the activity of certain enzymes and receptors in the body. Specifically, 1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(tetrahydrofuran-2-yl)ethan-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, 1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(tetrahydrofuran-2-yl)ethan-1-one has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor that is involved in the regulation of glucose and lipid metabolism.
Biochemical and physiological effects:
1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(tetrahydrofuran-2-yl)ethan-1-one has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, 1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(tetrahydrofuran-2-yl)ethan-1-one has been shown to induce apoptosis (programmed cell death) in cancer cells. Furthermore, 1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(tetrahydrofuran-2-yl)ethan-1-one has been shown to improve glucose and lipid metabolism in animal models of diabetes and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(tetrahydrofuran-2-yl)ethan-1-one in lab experiments is its ability to modulate the activity of specific enzymes and receptors in the body. This allows researchers to study the effects of these enzymes and receptors on various physiological processes. However, one of the limitations of using 1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(tetrahydrofuran-2-yl)ethan-1-one in lab experiments is its complex synthesis process, which can make it difficult to obtain large quantities of the compound.
Zukünftige Richtungen
There are several future directions for research on 1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(tetrahydrofuran-2-yl)ethan-1-one. One area of research could focus on the development of more efficient synthesis methods for 1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(tetrahydrofuran-2-yl)ethan-1-one. Additionally, further research could be conducted to better understand the mechanism of action of 1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(tetrahydrofuran-2-yl)ethan-1-one and its potential therapeutic applications. Finally, future research could focus on the development of novel derivatives of 1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(tetrahydrofuran-2-yl)ethan-1-one that exhibit improved biochemical and physiological properties.
Synthesemethoden
The synthesis of 1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(tetrahydrofuran-2-yl)ethan-1-one involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 2-aminothiophene, which is reacted with acetic anhydride to form 2-acetamidothiophene. This intermediate is then reacted with 2-bromotetrahydrofuran to form the final product, 1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(tetrahydrofuran-2-yl)ethan-1-one. The synthesis of 1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(tetrahydrofuran-2-yl)ethan-1-one is a complex process that requires careful attention to detail and precise control of reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(tetrahydrofuran-2-yl)ethan-1-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit various biochemical and physiological effects that make it a promising candidate for further research. Some of the potential therapeutic applications of 1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(tetrahydrofuran-2-yl)ethan-1-one include its use as an anti-inflammatory agent, an anti-cancer agent, and a neuroprotective agent.
Eigenschaften
IUPAC Name |
1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(oxolan-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c15-13(8-11-2-1-6-16-11)14-5-3-12-10(9-14)4-7-17-12/h4,7,11H,1-3,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKQLIRXTIAQKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC(=O)N2CCC3=C(C2)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2794175.png)


![4-chloro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B2794178.png)
![1-(piperidin-4-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-dione hydrochloride](/img/structure/B2794180.png)


![N-[2-[[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-yl]amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2794189.png)


![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone](/img/structure/B2794194.png)